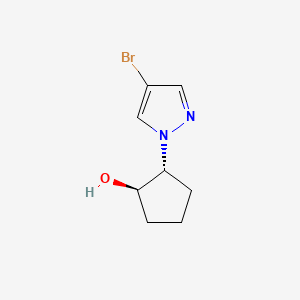
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol is a synthetic organic compound that features a cyclopentane ring substituted with a 4-bromo-1H-pyrazol-1-yl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Cyclopentane ring formation: The brominated pyrazole can be coupled with a cyclopentane derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogenation or other reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the de-brominated cyclopentanol derivative.
Substitution: The major products would be the substituted cyclopentanol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed study through experimental and computational methods.
類似化合物との比較
Similar Compounds
Rel-(1R,2R)-2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a chlorine atom instead of bromine.
Rel-(1R,2R)-2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a methyl group instead of bromine.
Rel-(1R,2R)-2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-ol: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-ol may confer unique reactivity and biological activity compared to its analogs. Bromine is a relatively large and electronegative atom, which can influence the compound’s electronic properties and interactions with other molecules.
特性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
(1R,2R)-2-(4-bromopyrazol-1-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c9-6-4-10-11(5-6)7-2-1-3-8(7)12/h4-5,7-8,12H,1-3H2/t7-,8-/m1/s1 |
InChIキー |
ANYZYUZHYHEDJW-HTQZYQBOSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)O)N2C=C(C=N2)Br |
正規SMILES |
C1CC(C(C1)O)N2C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















